Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound. [, , ] It functions as a small molecule inhibitor, specifically targeting the nuclear export protein Exportin 1 (XPO1, also known as chromosome region maintenance 1 or CRM1). [, , , , , , ] Eltanexor has emerged as a promising therapeutic agent for a broad range of diseases, including hematological and solid tumor malignancies, glioblastoma multiforme, amyotrophic lateral sclerosis, and Duchenne muscular dystrophy. [, , , , , , , , , ] Its role in scientific research revolves around its ability to inhibit XPO1, which plays a crucial role in nuclear-cytoplasmic transport, a fundamental cellular process responsible for shuttling proteins and RNA molecules between the nucleus and cytoplasm. [, , ] By inhibiting XPO1, eltanexor disrupts this transport, leading to nuclear accumulation of tumor suppressor proteins and affecting the translation of oncoproteins. [, , , , , ]
Eltanexor exerts its effects primarily by inhibiting the function of the nuclear export protein XPO1. [, , , , , , ] XPO1 is responsible for the nuclear export of over 200 cargo proteins, including numerous tumor suppressor proteins and growth regulators. [, , , ] By covalently binding to XPO1 at cysteine 528, eltanexor prevents the interaction of XPO1 with its cargo proteins, disrupting their nuclear export and leading to their accumulation within the nucleus. [, ] This nuclear accumulation of tumor suppressor proteins can activate apoptotic pathways and inhibit cell cycle progression, ultimately leading to cancer cell death. [, , , ]
Additionally, XPO1 inhibition by eltanexor can also affect the translation of messenger RNAs for critical oncoproteins. [, , , ] XPO1 is involved in the export of the translation initiation factor eIF4E, which is responsible for the translation of capped-dependent mRNAs, including those coding for oncoproteins like c-MYC, BCL-2, MCL-1, and BCL-6. [, , , ] By blocking eIF4E export, eltanexor can suppress the translation of these oncoproteins, further contributing to its anti-cancer effects. [, , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2